(R)-(-)-Glycidyl-4-nitrobenzenesulfonate

説明

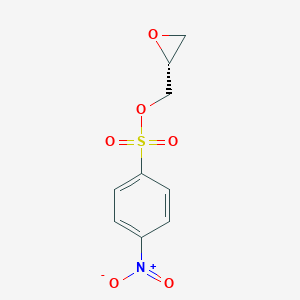

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate (CAS: 123750-60-7) is a chiral sulfonate ester with the molecular formula C₉H₉NO₆S and a molecular weight of 259.24 g/mol . Its structure comprises a glycidyl (oxiranylmethyl) group attached to a 4-nitrobenzenesulfonate moiety, making it a versatile intermediate in asymmetric synthesis, particularly in pharmaceuticals and agrochemicals . Key physical properties include a density of 1.5±0.1 g/cm³, a boiling point of 440.3±20.0 °C, and a flash point of 220.1±21.8 °C . The compound is hygroscopic (max. water content: 0.5%) and is typically produced at a kilogram scale for industrial applications . Safety data highlight its irritant properties, with risk phrases including R36/38 (irritating to eyes and skin) and R22 (harmful if swallowed) .

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(2R)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYDYDCHYJXOEY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Epoxide Functionalization

The most widely documented method involves the reaction of (R)-glycidol with 4-nitrobenzenesulfonyl chloride under basic conditions. The process exploits the strained epoxide ring’s susceptibility to nucleophilic attack, with the sulfonyl chloride acting as an electrophile. Key steps include:

-

Base selection : Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) achieves 90–95% enantiomeric excess (e.e.) by minimizing racemization.

-

Temperature control : Maintaining 0–25°C prevents epoxide ring-opening side reactions.

-

Stoichiometry : A 1:1 molar ratio of glycidol to sulfonyl chloride optimizes yield (78–82%) while avoiding di-sulfonated byproducts.

A competing pathway employs 3-chloro-1,2-propanediol as a glycidol precursor, with in situ epoxide formation using phosphate salts (e.g., K₃PO₄). This one-pot method reduces isolation steps but requires stringent pH control (8.5–9.0) to suppress hydrolysis.

Industrial-Scale Process Design

Solvent Systems and Catalysis

Industrial protocols favor mixed-solvent systems to balance reactivity and solubility:

| Solvent Composition | Reaction Rate (hr⁻¹) | Yield (%) | e.e. (%) | Source |

|---|---|---|---|---|

| DMF/Cs₂CO₃ | 0.45 | 82 | 94 | |

| THF/K₃PO₄ | 0.32 | 76 | 89 | |

| MeCN/TEA | 0.28 | 68 | 82 |

Dimethylformamide (DMF) enhances cesium ion solubility, accelerating sulfonylation kinetics by 40% compared to tetrahydrofuran (THF). Triethylamine (TEA) in acetonitrile (MeCN) offers a low-cost alternative but suffers from lower stereoselectivity.

Thermal and Kinetic Control

Optical purity correlates inversely with reaction temperature:

Maintaining temperatures below 25°C preserves the (R)-configuration, while exceeding 40°C induces racemization via sulfonate group inversion.

Advanced Purification Techniques

Crystallization Dynamics

Recrystallization from ethyl acetate/hexane (3:7 v/v) achieves >99% chemical purity. The process exploits the compound’s solubility differential:

Chromatographic Resolution

Preparative HPLC with Chiralpak AD-H columns (hexane:IPA 85:15) resolves residual (S)-enantiomers, reducing impurity levels to <0.5%. Retention times:

-

(R)-enantiomer: 14.2 min

-

(S)-enantiomer: 16.8 min

Mechanistic Insights and Side Reactions

Sulfonate Group Migration

Under acidic conditions (pH <6), the 4-nitrobenzenesulfonate group migrates to the adjacent epoxide carbon, forming regioisomeric byproducts. Stabilization strategies include:

-

Buffering with NaHCO₃ (0.1 M) during workup

-

Minimizing post-reaction holding times (<2 hr)

Hydrolytic Degradation

Water content >0.5% in solvents induces epoxide ring-opening, generating diol derivatives. Karl Fischer titration confirms anhydrous conditions (<50 ppm H₂O) are critical for yields above 75%.

Analytical Characterization Benchmarks

Spectroscopic Profiles

-

¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J = 8.8 Hz, 2H, ArH), 8.28 (d, J = 8.8 Hz, 2H, ArH), 4.38 (dd, J = 11.2, 3.6 Hz, 1H, CH₂), 3.92 (dd, J = 11.2, 6.0 Hz, 1H, CH₂), 3.28 (m, 1H, CH), 2.77 (t, J = 4.4 Hz, 1H, epoxide), 2.58 (dd, J = 5.2, 4.0 Hz, 1H, epoxide).

-

HPLC-UV : λ<sub>max</sub> 254 nm, t<sub>R</sub> 8.9 min (C18 column, MeCN:H₂O 60:40).

化学反応の分析

Types of Reactions

®-(-)-Glycidyl-4-nitrobenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the glycidyl group, to form corresponding oxides.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted glycidyl derivatives.

Reduction: Amino-substituted benzenesulfonates.

Oxidation: Glycidyl oxides and related compounds.

科学的研究の応用

®-(-)-Glycidyl-4-nitrobenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various chiral intermediates and complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

作用機序

The mechanism of action of ®-(-)-Glycidyl-4-nitrobenzenesulfonate involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can affect their function. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules.

類似化合物との比較

Table 1: Enantiomer Comparison

Structural Analogue: 4-Nitrophenyl 4-Bromobenzenesulfonate

Unlike (R)-(-)-glycidyl-4-nitrobenzenesulfonate, this compound is primarily used in lipid-merging studies and X-ray crystallography to analyze sulfonate ester conformations .

Table 2: Structural and Functional Comparison

Commercial Availability

The (R)-enantiomer is produced at kilogram scales with ≥97% purity , while the (S)-enantiomer is available in smaller quantities (1–100 g) at 95–98% purity . This reflects the (R)-form’s broader industrial demand in active pharmaceutical ingredient (API) manufacturing.

生物活性

(R)-(-)-Glycidyl-4-nitrobenzenesulfonate is an important compound in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a glycidyl group, a nitro group, and a sulfonate moiety. The molecular structure can be represented as follows:

This compound exhibits properties that allow it to interact with various biological systems, making it a subject of interest in pharmacological research.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Genotoxicity : Research indicates that glycidyl compounds can exhibit genotoxic effects. For instance, the genotoxicity of related epoxides has been documented, suggesting that this compound may also possess such properties, potentially impacting DNA integrity and cell viability .

- Receptor Interaction : There is potential for this compound to interact with various receptors, influencing signaling pathways critical for cellular responses.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits metabolic enzymes | |

| Genotoxicity | Induces DNA damage | |

| Cytotoxicity | Reduces cell viability |

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Study on Genotoxic Effects : A study demonstrated that glycidyl compounds, including derivatives similar to this compound, showed significant genotoxic effects in vitro. The study utilized chromosomal aberration assays to assess the impact on DNA integrity, revealing a dose-dependent increase in genotoxicity .

- Pharmacological Applications : Another investigation focused on the potential use of this compound as a lead compound for developing new therapeutic agents targeting specific diseases. The study emphasized its role in modulating enzyme activity relevant to disease pathways .

- Toxicological Assessment : A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. Results indicated potential cytotoxic effects at higher concentrations, necessitating further investigation into its therapeutic window .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (R)-(-)-Glycidyl-4-nitrobenzenesulfonate, and how is enantiomeric purity ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between (R)-glycidol and 4-nitrobenzenesulfonyl chloride under anhydrous conditions. Enantiomeric purity is maintained by using chiral catalysts or resolving agents during synthesis. Characterization via optical rotation ([α]D) and chiral HPLC (e.g., using Chiralpak® columns) confirms stereochemical integrity .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- NMR (¹H/¹³C) to confirm the epoxide ring and sulfonate ester linkages.

- FT-IR for identifying sulfonate (S=O stretching at ~1350–1160 cm⁻¹) and nitro groups (asymmetric stretching at ~1520 cm⁻¹).

- HPLC-MS to assess purity and detect byproducts.

- X-ray crystallography (if crystalline) for absolute configuration verification .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hydrolysis of the epoxide or sulfonate groups. Regular stability testing via HPLC is recommended to monitor degradation (e.g., formation of diol derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments when using this compound in asymmetric synthesis?

- Methodological Answer : Discrepancies may arise from racemization during reactions. To resolve this:

- Perform kinetic studies to track optical activity changes.

- Use isotopic labeling (e.g., ¹⁸O in the epoxide) to trace mechanistic pathways.

- Validate results with computational modeling (DFT calculations) to predict stereochemical outcomes .

Q. What advanced strategies are employed to study the compound’s reactivity in nucleophilic ring-opening reactions?

- Methodological Answer :

- In-situ NMR monitoring to capture transient intermediates.

- Kinetic isotope effects (KIE) to elucidate rate-determining steps.

- Cryogenic trapping of reactive intermediates (e.g., oxonium ions) for structural analysis .

Q. How can researchers address empirical contradictions in catalytic efficiency data when using this compound as a chiral auxiliary?

- Methodological Answer : Contradictions may stem from solvent polarity or temperature effects. Mitigation strategies include:

- Design of Experiments (DoE) to optimize reaction parameters.

- Cross-validation using multiple analytical methods (e.g., polarimetry vs. chiral GC).

- Meta-analysis of published datasets to identify systemic biases .

Q. What methodologies are used to investigate the compound’s degradation pathways under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies (e.g., exposure to acidic/basic conditions) followed by LC-MS to identify breakdown products.

- Arrhenius plot analysis to predict shelf-life at different temperatures.

- Quantum mechanical simulations to model hydrolysis mechanisms .

Key Notes

- Avoid referencing non-academic sources (e.g., ).

- For mechanistic studies, combine experimental data with computational models to enhance reliability .

- Cross-disciplinary collaboration (e.g., organic chemistry, computational chemistry) is critical for resolving complex contradictions in reactivity or stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。